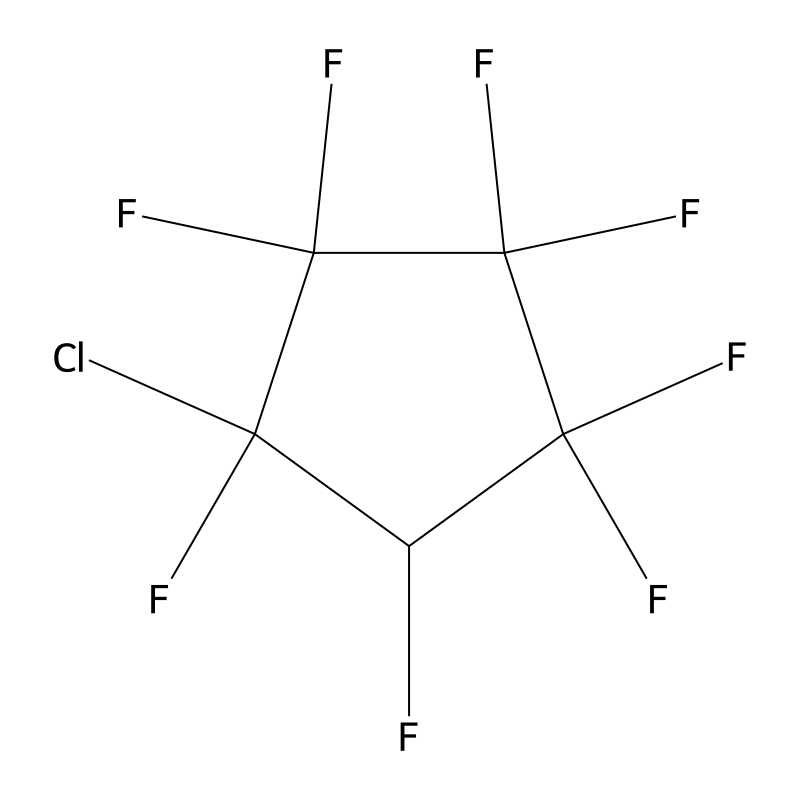

1-Chloro-2H-perfluorocyclopentane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2H-perfluorocyclopentane is a chlorinated derivative of perfluorocyclopentane, featuring a unique structure characterized by the presence of chlorine and multiple fluorine atoms. Its molecular formula is C5H3ClF7, indicating a high fluorine content that imparts distinctive chemical and physical properties. This compound is typically encountered as a colorless liquid at room temperature, known for its stability and low reactivity under standard conditions. The presence of the chlorine atom enhances its reactivity compared to fully fluorinated compounds, making it an interesting subject for various chemical applications and studies .

Synthesis of 1-chloro-2H-perfluorocyclopentane can be achieved through several methods:

- Fluorination of Chlorinated Precursors: This method involves the use of fluorinating agents such as hydrogen fluoride or metal fluorides to introduce fluorine into the cyclopentane structure.

- Electrophilic Substitution: The chlorinated precursor can undergo electrophilic substitution reactions to incorporate additional fluorine atoms.

The synthesis process often requires careful control of reaction conditions to maximize yield and purity while minimizing by-products .

Interaction studies involving 1-chloro-2H-perfluorocyclopentane primarily focus on its reactivity with other chemical species. The compound's behavior in substitution reactions with nucleophiles has been investigated, providing insights into its potential applications in synthetic chemistry. Further studies are needed to explore its interactions with biological systems and environmental components, particularly regarding its persistence and potential toxicity .

Similar Compounds- 1,1,2,2,3,3-Hexafluorocyclopentane: Contains one less fluorine atom; exhibits slightly different reactivity and physical properties.

- 1,1,2,2,3,3,4-Octafluorocyclopentane: Has one additional fluorine atom; shows increased stability and different reactivity compared to 1-chloro-2H-perfluorocyclopentane.

- Perfluorocyclopentane: Fully fluorinated version; demonstrates higher stability but lacks the unique reactivity provided by chlorine.

Uniqueness

The uniqueness of 1-chloro-2H-perfluorocyclopentane lies in its specific chlorination and fluorination pattern. This structure offers a balance between reactivity and stability that is advantageous for applications requiring controlled chemical behavior. In contrast to fully fluorinated compounds, the presence of chlorine allows for more versatile chemical transformations while maintaining certain desirable properties associated with high fluorination levels .